Isosaccharino-1,4-lactone

CAS No.: 20261-94-3

Cat. No.: VC13547504

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20261-94-3 |

|---|---|

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | (3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one |

| Standard InChI | InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1 |

| Standard InChI Key | KMUZIMNQBZNRHZ-NJGYIYPDSA-N |

| Isomeric SMILES | C1[C@H](OC(=O)[C@]1(CO)O)CO |

| SMILES | C1C(OC(=O)C1(CO)O)CO |

| Canonical SMILES | C1C(OC(=O)C1(CO)O)CO |

Introduction

Chemical Identity and Structural Characteristics

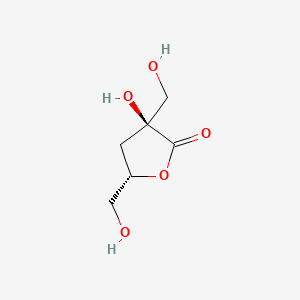

Isosaccharino-1,4-lactone is a six-membered lactone ring formed via intramolecular esterification of α-d-isosaccharinic acid. Its structure features a fused tetrahydropyran and oxolane system, with hydroxyl and carbonyl groups positioned to facilitate both hydrogen bonding and metal coordination . The compound’s ability to interconvert between its lactone and open-chain acid forms under varying pH conditions is central to its reactivity.

Table 1: Fundamental Properties of Isosaccharino-1,4-lactone

| Property | Value |

|---|---|

| CAS Number | 20261-94-3 |

| Molecular Formula | |

| Molecular Weight | 162.14 g/mol |

| Lactonization Constant | |

| Intrinsic |

The lactonization equilibrium dominates its aqueous behavior, with the transformation constant remaining invariant across ionic strengths .

Synthesis and Production Methods

Industrial synthesis of isosaccharino-1,4-lactone typically involves alkaline degradation of cellulose at elevated temperatures (80–120°C) under controlled pH (10–12). The process occurs in two stages:

-

Hydrolysis: Cellulose chains cleave to yield isosaccharinic acid via β-alkoxy elimination.

-

Cyclization: Intramolecular esterification forms the lactone, with reaction rates optimized at NaClO concentrations ≥1.0 mol·dm .

Large-scale production employs batch reactors with real-time pH monitoring to maximize lactone yields, which exceed 70% under optimal conditions.

Thermodynamic and Kinetic Properties

The dissociation dynamics of α-d-isosaccharinic acid into its lactone form have been rigorously characterized:

Table 2: Thermodynamic Parameters for Lactone Formation

Kinetic studies reveal a slow transformation process, with lactonization half-lives exceeding 24 hours under ambient conditions . This sluggish kinetics necessitates precise control in industrial applications where lactone purity is critical.

Role in Cellulose Degradation Pathways

As a terminal product of alkaline cellulose degradation, isosaccharino-1,4-lactone serves as a diagnostic marker for assessing cellulose breakdown efficiency in pulping and biofuel production. The lactone’s formation is favored under high-pH conditions (pH > 10), where it constitutes up to 60% of cellulose-derived products. Its stability in alkaline media makes it a persistent component in paper mill effluents, necessitating specialized biodegradation strategies.

Applications in Nuclear Decontamination Technologies

Collaborative research by PNNL, LBNL, and SNL has pioneered the use of isosaccharinate-containing foams for actinide decontamination . Key findings include:

Table 3: Decontamination Efficiency of ISA-Based Foams

| Actinide | Surface | Removal Efficiency (%) | pH Range |

|---|---|---|---|

| Plutonium | Stainless Steel | 92–98 | 8–10 |

| Uranium | Concrete | 85–91 | 9–11 |

| Americium | Carbon Steel | 88–94 | 8.5–10.5 |

The lactone’s biodegradability and strong complexation with An(IV) ions (formation constants ≈ 8–10) enable eco-friendly alternatives to traditional harsh chemical treatments. Field trials demonstrate a 50% reduction in secondary waste compared to nitric acid-based methods .

Current Research Frontiers and Challenges

Ongoing investigations focus on:

-

Enhanced Lactone Stability: Developing ionic liquid matrices to suppress hydrolysis during storage.

-

Selective Actinide Chelation: Tuning lactone derivatives for An(IV)/An(III) separation in nuclear waste treatment.

-

Pharmacokinetic Profiling: Assessing oral bioavailability and toxicity for potential therapeutic applications.

Challenges persist in scaling lactone production economically and mitigating its environmental persistence in alkaline ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume